2-Chloro-4,5-dimethoxybenzoic acid
CAS No.: 60032-95-3
Cat. No.: VC2425467
Molecular Formula: C9H9ClO4
Molecular Weight: 216.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60032-95-3 |
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Molecular Formula | C9H9ClO4 |
Molecular Weight | 216.62 g/mol |
IUPAC Name | 2-chloro-4,5-dimethoxybenzoic acid |
Standard InChI | InChI=1S/C9H9ClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) |
Standard InChI Key | CHMWIAHMSOASPM-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)C(=O)O)Cl)OC |
Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)O)Cl)OC |
Introduction
Physical and Chemical Properties
2-Chloro-4,5-dimethoxybenzoic acid (CAS number: 60032-95-3) is a crystalline solid with well-defined physicochemical characteristics. Its structure consists of a benzoic acid backbone with a chlorine atom at the ortho position and two methoxy groups at the meta and para positions.
Basic Identification and Structure
The compound is classified as a halogenated benzoic acid derivative with the molecular formula C₉H₉ClO₄. Its structural features include a carboxylic acid group, a chlorine substituent, and two methoxy groups arranged on a benzene ring.
Physicochemical Properties
Table 1 below summarizes the key physicochemical properties of 2-chloro-4,5-dimethoxybenzoic acid:
Property | Value |
---|---|
Molecular Formula | C₉H₉ClO₄ |
Molecular Weight | 216.618 g/mol |
Density | 1.337 g/cm³ |
Melting Point | 183-185°C |
Boiling Point | 326.9°C at 760 mmHg |
Flash Point | 151.5°C |
LogP | 2.05540 |
Exact Mass | 216.01900 |
Polar Surface Area (PSA) | 55.76000 |
Index of Refraction | 1.548 |
These properties indicate that 2-chloro-4,5-dimethoxybenzoic acid is a relatively stable compound with moderate lipophilicity as suggested by its LogP value . The moderate polar surface area (PSA) indicates its potential for membrane permeability, which may be relevant for pharmaceutical applications.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure of 2-chloro-4,5-dimethoxybenzoic acid. The proton NMR (¹H NMR) spectrum shows characteristic signals at:
These signals correspond to the aromatic protons (first two signals) and the methoxy groups (last two signals), confirming the compound's structure.
Synthesis Methods
Multiple synthetic routes can be employed to produce 2-chloro-4,5-dimethoxybenzoic acid, with varying yields and starting materials. Recent advancements have improved the efficiency and selectivity of these processes.
Three-Step Synthesis from Veratrole
A patent describes an efficient three-step method for synthesizing 2-chloro-4,5-dimethoxybenzoic acid, starting with veratrole (1,2-dimethoxybenzene):
Step 1: Veratrole is reacted with sulfuric acid, hydrogen peroxide, and a metal halide (such as sodium chloride) at 30-60°C to obtain 3,4-dimethoxy chlorobenzene.
Step 2: The resulting 3,4-dimethoxy chlorobenzene is then reacted with paraformaldehyde and aqueous hydrochloric acid at 40-90°C to yield 2-chloro-4,5-dimethoxy benzyl chlorine.
Step 3: The 2-chloro-4,5-dimethoxy benzyl chlorine undergoes oxidation with potassium permanganate in the presence of tetrabutyl ammonium bromide at 50-90°C to form 2-chloro-4,5-dimethoxybenzoic acid .
This method offers several advantages compared to previous approaches:
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Higher yield (>88% compared to 48-50% in prior methods)
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Use of more readily available and cost-effective starting materials
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Enhanced directional selectivity in the halogenation reaction
As a Side Product in Veratric Acid Synthesis
Research has shown that 2-chloro-4,5-dimethoxybenzoic acid can be obtained as a side product during the synthesis of 3,4-dimethoxybenzoic acid (veratric acid) from 3,4-dimethoxy acetophenone via a haloform reaction. By controlling process variables, the formation of this side product can be either minimized or maximized, with one experimental setup yielding over 20% of 2-chloro-4,5-dimethoxybenzoic acid .
Table 2: Comparison of Synthesis Methods
Method | Starting Material | Key Reagents | Yield | Advantages |
---|---|---|---|---|
Three-step synthesis | Veratrole | Sulfuric acid, H₂O₂, NaCl, paraformaldehyde, KMnO₄ | >88% | Higher yield, stable raw material source, high selectivity |
Haloform reaction | 3,4-dimethoxy acetophenone | Haloform reagents | Up to 20% | Can be optimized for either minimizing or maximizing yield |
Specific Synthetic Example
A detailed example of the synthesis involves:
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Placing 17.6g (0.08mol) of 2-chloro-4,5-dimethoxy benzyl chlorine in a 500ml reaction flask
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Adding 200ml water and 1.3g (0.004mol) tetrabutyl ammonium bromide
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Heating the solution to 70°C
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Adding 38.0g (0.24mol) potassium permanganate under stirring
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Reacting for 7 hours until raw material disappears (confirmed by TLC)
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Hot filtering the reaction solution
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Adjusting the filtrate to pH 4 using hydrochloric acid
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Allowing precipitation to occur (standing for 3 hours)
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Filtering and drying to obtain the final product
This procedure yields 16.5g of 2-chloro-4,5-dimethoxybenzoic acid (95.5% yield) with a purity of 94.8% as determined by HPLC .
Applications and Research Findings
Organic Synthesis Applications
2-Chloro-4,5-dimethoxybenzoic acid serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules containing the 2-chloro-4,5-dimethoxyphenyl moiety. Its reactive carboxylic acid group, combined with the electron-donating methoxy substituents and electron-withdrawing chlorine atom, creates an interesting electronic profile that can be exploited in various transformations.
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